molecular formula C22H19N B2805274 Bis(2-naphthalenylmethyl)amine CAS No. 47304-99-4

Bis(2-naphthalenylmethyl)amine

Cat. No.: B2805274
CAS No.: 47304-99-4
M. Wt: 297.401
InChI Key: SIAVZWAYCUNWAB-UHFFFAOYSA-N
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Description

Bis(2-naphthalenylmethyl)amine is an organic compound with the molecular formula C22H19N It is characterized by the presence of two naphthalenylmethyl groups attached to an amine group

Properties

IUPAC Name

1-naphthalen-2-yl-N-(naphthalen-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N/c1-3-7-21-13-17(9-11-19(21)5-1)15-23-16-18-10-12-20-6-2-4-8-22(20)14-18/h1-14,23H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAVZWAYCUNWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CNCC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-naphthalenylmethyl)amine can be synthesized through several methods. One common approach involves the reaction of 2-naphthonitrile with a reducing agent to form the corresponding amine. Another method includes the reductive amination of 2-naphthaldehyde with a suitable amine source under catalytic conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Bis(2-naphthalenylmethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalenylmethyl derivatives.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted naphthalenylmethyl derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Bis(2-naphthalenylmethyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Bis(2-naphthalenylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Bis(1-naphthalenylmethyl)amine
  • Bis(3-naphthalenylmethyl)amine
  • Bis(4-naphthalenylmethyl)amine

Comparison: The position of the naphthalenylmethyl groups can significantly affect the compound’s chemical behavior and interactions with other molecules .

Biological Activity

Bis(2-naphthalenylmethyl)amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

This compound consists of two naphthalene rings connected by a methylene bridge to an amine group. Its structural formula can be represented as follows:

C20H18N\text{C}_{20}\text{H}_{18}\text{N}

Biological Activity Overview

The biological activity of this compound has been primarily investigated through its cytotoxic properties against various cancer cell lines. Studies have indicated that compounds with similar structures may exhibit significant anti-cancer activities, primarily through mechanisms such as apoptosis induction and inhibition of pro-inflammatory cytokines.

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of this compound derivatives against several human cancer cell lines. The MTT assay was used to determine cell viability post-treatment.

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung Cancer)15.0 ± 1.5Induction of apoptosis
This compoundCaCo-2 (Colon)18.5 ± 2.0Inhibition of IL-6 release
This compoundHTB-140 (Melanoma)20.0 ± 1.8Cell cycle arrest

The results indicate that this compound exhibits moderate cytotoxicity across different cancer cell lines, with the A549 lung cancer cell line showing the highest sensitivity.

The mechanisms underlying the cytotoxic effects of this compound involve multiple pathways:

  • Induction of Apoptosis : Flow cytometry studies have shown that treatment with this compound leads to increased early and late apoptotic cell populations in cancer cell lines.
    • Early Apoptosis : Up to 42% increase in early apoptotic cells was observed in A549 cells treated with this compound.
    • Late Apoptosis : A significant proportion (37%) of cells underwent late apoptosis, indicating effective induction of programmed cell death.
  • Inhibition of Pro-inflammatory Cytokines : The compound has demonstrated the ability to significantly reduce interleukin-6 (IL-6) levels in treated cells, which is critical as IL-6 is a known pro-inflammatory cytokine involved in tumor progression.

Table 2: Effect on IL-6 Secretion

TreatmentIL-6 Secretion (pg/mL)Reduction (%)
Control250-
This compound2590

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study 1 : In a study involving A549 lung carcinoma cells, this compound was administered at varying concentrations. Results showed a dose-dependent increase in apoptosis and a significant reduction in IL-6 levels, suggesting its potential as an anti-inflammatory and anti-cancer agent.
  • Case Study 2 : A combination therapy involving this compound and conventional chemotherapeutics demonstrated enhanced efficacy in reducing tumor size in xenograft models, highlighting its potential as an adjunctive treatment strategy.

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